3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde
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Overview
Description
3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with formylated triazole intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the copper-catalyzed azide-alkyne cycloaddition reaction followed by oxidation or hydrolysis . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound is investigated for its potential as a pharmacophore in drug design.
Industry: It is utilized in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 1,4,5-Trisubstituted 1,2,3-triazole derivatives
Uniqueness
3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-cyclopropyl-1H-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-3-5-7-6(9-8-5)4-1-2-4/h3-4H,1-2H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNRKKPUXHBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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